molecular formula C29H28F5N3O5S B610821 SH5-07 CAS No. 1456632-41-9

SH5-07

カタログ番号: B610821
CAS番号: 1456632-41-9
分子量: 625.6 g/mol
InChIキー: QPSUYVALAOXFGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SH5-07は、シグナル伝達および転写活性化因子3(STAT3)タンパク質のヒドロキサム酸系阻害剤です。STAT3は、細胞増殖や分化、免疫応答、腫瘍形成など、さまざまな細胞プロセスにおいて重要な役割を果たす転写因子です。This compoundはSTAT3活性を阻害する上で大きな可能性を示しており、癌治療の有望な候補となっています .

科学的研究の応用

    Cancer Research: SH5-07 has shown significant antitumor activity in vitro and in vivo against human glioma, breast cancer, and prostate cancer models. .

    Cell Signaling Studies: this compound is used to study the role of STAT3 in cell signaling pathways.

    Drug Development: this compound serves as a lead compound for the development of new STAT3 inhibitors with improved pharmacological properties.

作用機序

SH5-07は、STAT3タンパク質に結合して、成長因子受容体との結合を阻害することによって効果を発揮します。この阻害は、STAT3のリン酸化と二量体化を防ぎ、それによってそのDNA結合活性を阻害し、その後の遺伝子転写を阻害します。この化合物は、STAT1:STAT3およびSTAT1:STAT1活性よりもSTAT3:STAT3 DNA結合活性を優先的に阻害し、STAT3依存性経路の標的阻害を確実にします .

類似の化合物との比較

This compoundは、SH4-54やBP-1-102などの他のSTAT3阻害剤と比較されます。

    SH4-54: this compoundと同様に、SH4-54は安息香酸系のSTAT3阻害剤です。両方の化合物は強力な生物活性を示し、STAT3依存性遺伝子転写を阻害します。

    BP-1-102: this compoundは、BP-1-102のヒドロキサム酸アナログです。

Safety and Hazards

SH5-07 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

生化学分析

Biochemical Properties

SH5-07 interacts with the STAT3 protein, a critical component of many cellular signaling pathways . It inhibits STAT3 activity in a dose-dependent manner, with an IC50 value of 3.9±0.6 μM in in vitro assays . This compound preferentially inhibits STAT3:STAT3 DNA-binding activity, ahead of inhibiting STAT1:STAT3 activity, with minimal effects on STAT1:STAT1 activity .

Cellular Effects

This compound has been shown to have cytotoxic effects on various types of cancer cells, including chronic myeloid leukemia (CML) cells and glioblastoma cancer stem cells . It influences cell function by inhibiting the DNA-binding activity of STAT3, thereby disrupting the expression of STAT3-regulated genes .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to STAT3 and disrupting its association with growth factor receptors . This prevents the phosphorylation of STAT3 and inhibits its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce long-term antitumor cell effects against malignant cells harboring constitutively-active STAT3 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth when administered at doses of 3 and 5 mg/kg .

Metabolic Pathways

Given its role as a STAT3 inhibitor, it likely interacts with enzymes and cofactors involved in STAT3 signaling pathways .

Transport and Distribution

Given its molecular mechanism of action, it likely interacts with cellular transporters or binding proteins involved in STAT3 signaling .

Subcellular Localization

Given its molecular mechanism of action, it likely localizes to areas of the cell where STAT3 is active .

準備方法

合成経路と反応条件

SH5-07は、BP-1-102のヒドロキサム酸アナログとして合成されます。合成には、特定の条件下でのヒドロキサム酸誘導体と安息香酸誘導体の反応が含まれます。反応には通常、ジメチルスルホキシド(DMSO)などの溶媒の使用が必要で、反応促進のために加熱が必要になる場合もあります .

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と制御された反応条件を使用して、化合物の品質と収率の一貫性を確保することが含まれます。最終生成物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類

SH5-07は、主にSTAT3タンパク質に結合してその活性を阻害する阻害反応を受けます。通常の条件下では、有意な酸化、還元、または置換反応は起こりません .

一般的な試薬と条件

This compoundの合成に使用される一般的な試薬には、ヒドロキサム酸誘導体、安息香酸誘導体、DMSOなどの溶媒が含まれます。反応条件は通常、制御された温度を含み、反応速度を上げるために触媒を使用する必要がある場合があります .

生成される主な生成物

This compoundの合成から生成される主な生成物は、ヒドロキサム酸系のSTAT3阻害剤そのものです。反応は、最小限の副生成物でthis compoundを生成するように設計されており、高純度と効力を確保しています .

科学研究の応用

    癌研究: this compoundは、ヒトグリオーマ、乳癌、前立腺癌モデルに対するin vitroおよびin vivoで有意な抗腫瘍活性を示しています。 .

    細胞シグナル伝達研究: this compoundは、細胞シグナル伝達経路におけるSTAT3の役割を研究するために使用されます。

    創薬: this compoundは、薬理学的特性が改善された新しいSTAT3阻害剤の開発のためのリード化合物として役立ちます。

類似化合物との比較

SH5-07 is compared with other STAT3 inhibitors such as SH4-54 and BP-1-102:

    SH4-54: Like this compound, SH4-54 is a benzoic acid-based STAT3 inhibitor. Both compounds exhibit robust bioactivity and inhibit STAT3-dependent gene transcription.

    BP-1-102: this compound is a hydroxamic acid analog of BP-1-102.

特性

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSUYVALAOXFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F5N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105537
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456632-41-9
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of SH5-07?

A1: this compound functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It achieves this by directly binding to STAT3, disrupting its DNA-binding activity, and consequently hindering its transcriptional activity. [, ] This inhibition leads to downstream effects such as the downregulation of proteins involved in cell survival (Bcl-2, Bcl-xL, Mcl-1, survivin), cell cycle progression (cyclin D1), and oncogenesis (c-Myc). []

Q2: How selective is this compound for STAT3 compared to other STAT family members?

A2: this compound demonstrates notable selectivity for STAT3 over other STAT family members. Studies have shown that this compound does not significantly affect the DNA-binding activities of STAT1 and STAT5, indicating its preferential targeting of STAT3. [, ]

Q3: What is the impact of this compound on cancer cell behavior in vitro?

A3: In vitro studies utilizing various cancer cell lines, including glioma, breast, and prostate cancer cells, have demonstrated the anticancer potential of this compound. The compound effectively inhibits the proliferation, viability, anchorage-dependent and independent growth, migration, and invasion of these cancer cells, particularly those exhibiting constitutive STAT3 activity. [, , ]

Q4: Has this compound shown efficacy in in vivo models of cancer?

A4: Yes, this compound has exhibited promising anticancer effects in vivo. Oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of both glioma and breast cancer. [, , ]

Q5: Which structural features of this compound are important for its STAT3 inhibitory activity?

A5: this compound is a benzohydroxamic acid-based molecule. Structure-activity relationship (SAR) studies have revealed key structural features crucial for its STAT3 inhibitory activity. Modifications to the pentafluorobenzene or cyclohexylbenzene moieties, or replacing the benzene ring of the benzohydroxamic acid with heterocyclic rings, generally decrease potency. [] Interestingly, analogues incorporating an alanine or (R)-configured proline linker exhibited improved inhibitory activity and selectivity against STAT3. []

Q6: Have there been efforts to improve the drug-like properties of this compound?

A6: Yes, researchers have explored modifications to the structure of this compound to enhance its drug-like properties. For instance, a proline-based analogue incorporating a tetrahydropyranyl ring instead of the cyclohexyl group (compound 5h in []) showed improved permeability. [] These efforts aim to optimize pharmacokinetic parameters and potency for potential clinical development.

Q7: Are there any 3D models being used to study this compound's effect on bladder cancer?

A7: Yes, researchers are utilizing 3D spheroid and organoid models to study the effects of this compound on bladder cancer. These models better mimic the in vivo tumor microenvironment compared to traditional monolayer cultures, potentially providing more accurate insights into drug response. Studies using these models have shown that this compound effectively reduces spheroid size, decreases ATP levels, induces cell death, and suppresses STAT3 activation in bladder cancer cells. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。